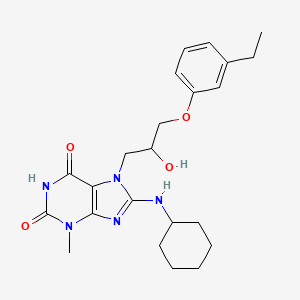

8-(cyclohexylamino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

This purine-2,6-dione derivative features a 3-methyl group at position 3, a cyclohexylamino substituent at position 8, and a complex 3-(3-ethylphenoxy)-2-hydroxypropyl chain at position 6.

Properties

IUPAC Name |

8-(cyclohexylamino)-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N5O4/c1-3-15-8-7-11-18(12-15)32-14-17(29)13-28-19-20(27(2)23(31)26-21(19)30)25-22(28)24-16-9-5-4-6-10-16/h7-8,11-12,16-17,29H,3-6,9-10,13-14H2,1-2H3,(H,24,25)(H,26,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUOHLJVXYCFARM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2NC4CCCCC4)N(C(=O)NC3=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(cyclohexylamino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione can be achieved through a multi-step process involving the following key steps:

Cyclohexylamine: reacts with 7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methylxanthine in a solvent such as ethanol under reflux conditions to introduce the cyclohexylamino group.

The reaction mixture is then cooled, and the product is isolated by filtration or crystallization.

Further purification can be done using recrystallization techniques to ensure high purity of the final product.

Industrial Production Methods

For industrial-scale production, the process might involve:

Continuous flow reactors: to ensure consistent reaction conditions and higher yields.

Use of automated systems for mixing, heating, and cooling to maintain precise control over reaction parameters.

Crystallization tanks: for product isolation and large-scale filtration systems to manage the output efficiently.

Chemical Reactions Analysis

Types of Reactions It Undergoes

Oxidation: : This compound can undergo oxidation reactions, especially at the hydroxyl groups. Common reagents include potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: : Reduction reactions, particularly at the purine ring, can be facilitated using reducing agents like sodium borohydride, producing dihydro derivatives.

Substitution: : It is susceptible to nucleophilic substitution, especially at the amine groups, where other nucleophiles can replace the cyclohexylamino moiety under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, Chromium trioxide

Reducing Agents: : Sodium borohydride, Lithium aluminum hydride

Nucleophiles: : Halides, Thiols, Amines

Major Products Formed from These Reactions

Oxidation leads to ketones or carboxylic acids.

Reduction forms dihydro derivatives.

Substitution can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

The compound exhibits a range of biological activities, making it a valuable subject for research. Key areas of application include:

-

Antitumor Activity :

- Research indicates that this compound can induce apoptosis in various cancer cell lines. Mechanisms involve the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in the regulation of cell death pathways.

- Case Study : In vitro studies demonstrated significant reductions in cell viability in human breast cancer cell lines treated with this compound, alongside increased markers of apoptosis.

-

Anti-inflammatory Effects :

- The compound has shown potential in reducing pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its use in managing inflammatory conditions.

- Case Study : In models of acute inflammation, administration of the compound resulted in decreased cytokine levels, suggesting its therapeutic potential in inflammatory diseases.

-

Neuroprotective Properties :

- Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress-induced damage, which is relevant for neurodegenerative diseases.

- Case Study : Experiments with neuronal cell cultures exposed to oxidative stress revealed that treatment with the compound significantly reduced cell death compared to untreated controls.

Summary of Biological Activities

Mechanism of Action

This compound exerts its effects primarily by interacting with specific molecular targets:

Inhibition of phosphodiesterase enzymes: , leading to an increase in intracellular cyclic AMP levels, thereby influencing various cellular responses.

Blocking adenosine receptors: , which affects neurotransmission and vascular tone.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of the target compound with similar purine-2,6-diones:

*Molecular formula estimated based on structural analogy to CID 1089301 .

Structure-Activity Relationship (SAR) Trends

Position 8 Modifications: Cyclohexylamino (target) vs. cyclopentylamino : Larger cyclohexyl groups may enhance lipophilicity and receptor affinity but reduce solubility. Hydroxyethylamino : Polar substituents improve solubility but may shorten half-life due to rapid clearance.

Position 7 Modifications: 3-(3-Ethylphenoxy)-2-hydroxypropyl (target): Combines aromaticity (phenoxy) with polarity (hydroxy), balancing receptor binding and solubility. 3-Methylbenzyl : Non-polar substituent favors membrane permeability but limits aqueous solubility.

Biological Activity

8-(Cyclohexylamino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound that belongs to the purine class of organic compounds. Its molecular formula is with a molecular weight of approximately 455.56 g/mol. This compound has garnered attention in biological research due to its potential therapeutic applications and mechanisms of action.

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. It is suggested that it may act as an inhibitor of certain enzymes involved in purine metabolism, which can influence cellular proliferation and apoptosis. The specific binding affinity and inhibition kinetics are critical for understanding its pharmacological potential.

Pharmacological Properties

- Enzyme Inhibition : Studies indicate that this compound may inhibit enzymes such as adenosine deaminase, which plays a role in the metabolism of adenosine, a nucleoside involved in energy transfer and signal transduction in cells.

- Antioxidant Activity : Preliminary findings suggest that it exhibits antioxidant properties, potentially reducing oxidative stress in cells. This could have implications for diseases where oxidative damage is a contributing factor.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, thereby presenting a possible therapeutic avenue for inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Study on Cellular Proliferation : A recent study investigated its effects on cancer cell lines, demonstrating that it inhibited cell growth in a dose-dependent manner. The IC50 values varied between different cell lines, indicating selective toxicity towards certain types of cancer cells.

- Animal Models : In vivo studies using rodent models showed that administration of this compound led to significant reductions in tumor sizes compared to control groups. These findings suggest potential applications in oncology.

- Mechanistic Studies : Further mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?

- Methodology : The synthesis typically involves nucleophilic substitution on the purine core. For example, cyclohexylamine can be introduced at the 8-position via SN2 displacement of a halogen substituent under basic conditions. Optimization can be achieved using Design of Experiments (DOE) to test variables like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., K₂CO₃ at 1.5–3.0 equivalents). Reaction progress should be monitored via TLC or HPLC, with purification by column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

- Methodology :

- 1H/13C NMR : Confirm substitution patterns (e.g., cyclohexylamino protons at δ 3.5–4.0 ppm, 3-ethylphenoxy aromatic protons at δ 6.5–7.2 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ calculated for C₂₃H₃₄N₅O₄: 468.2612) .

- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .

Q. How should this compound be stored to ensure stability during experimental use?

- Methodology : Store in airtight containers under inert gas (argon/nitrogen) at room temperature. Conduct accelerated stability studies (40°C/75% relative humidity for 4 weeks) to assess degradation pathways (e.g., hydrolysis of the purine-dione core) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and interactions of this compound with biological targets?

- Methodology :

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites .

- Molecular Docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina, focusing on hydrogen bonding with the purine-dione core and hydrophobic interactions with the cyclohexyl group .

- MD Simulations : Assess binding stability over 100 ns trajectories (GROMACS/AMBER) .

Q. What strategies resolve contradictions in activity data across different studies?

- Methodology :

- Meta-Analysis : Pool data from independent studies (e.g., IC₅₀ values against kinase X) and apply statistical tests (ANOVA) to identify outliers .

- Controlled Replication : Standardize assay conditions (e.g., buffer pH, ATP concentration) to isolate variables causing discrepancies .

Q. What factorial design approaches optimize the synthesis under varying conditions?

- Methodology : Use a 2³ full factorial design to test:

- Variables : Temperature (80°C vs. 100°C), solvent (DMF vs. DMSO), and catalyst (K₂CO₃ vs. Cs₂CO₃).

- Response Metrics : Yield (%) and purity (HPLC area %). Analyze interactions using Minitab or JMP software to identify optimal conditions (e.g., 100°C, DMF, Cs₂CO₃) .

Q. How can structure-activity relationship (SAR) studies improve the compound’s pharmacological profile?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.